Methylphosphonic acid;pyridine
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Overview
Description
Methylphosphonic acid is an organophosphorus compound with the chemical formula CH₃P(O)(OH)₂. It is a white, non-volatile solid that is poorly soluble in organic solvents but soluble in water and common alcohols . Pyridine, on the other hand, is a basic heterocyclic organic compound with the chemical formula C₅H₅N. It is a colorless liquid with a distinct, unpleasant odor and is soluble in water
Preparation Methods
Methylphosphonic acid can be prepared from triethylphosphite through a Michaelis-Arbuzov reaction to generate the phosphorus (V) center. The resulting dialkylphosphonate is then treated with chlorotrimethylsilane before hydrolysis of the siloxyphosphonate to generate the desired product . Pyridine can be synthesized through various methods, including the Chichibabin synthesis, which involves the reaction of aldehydes, ammonia, and formaldehyde .
Chemical Reactions Analysis
Methylphosphonic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of methylphosphonic acid can take place under both acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides . Pyridine, being a basic compound, can participate in nucleophilic substitution reactions, electrophilic substitution reactions, and can act as a ligand in coordination chemistry .
Scientific Research Applications
Methylphosphonic acid and pyridine have a wide range of applications in scientific research. Methylphosphonic acid is known for its use as a flame retardant and as an intermediate in the synthesis of phosphorus-containing nerve agents such as sarin and VX . It is also produced by marine microbes and plays a role in global climate change and eutrophication . Pyridine is used as a precursor to agrochemicals and pharmaceuticals, and as a solvent and reagent in organic synthesis .
Mechanism of Action
The mechanism of action of methylphosphonic acid involves the cleavage of the C-P bond under UV irradiation, which is facilitated by reactive oxygen species such as hydroxyl radicals . This process leads to the formation of orthophosphate and other degradation products. Pyridine, due to its basic nature, can interact with various molecular targets, including enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Methylphosphonic acid can be compared to other phosphonic acids such as aminophosphonic acids and organometallic phosphonic acids . These compounds share similar structural features but differ in their specific applications and reactivity. Pyridine can be compared to other aromatic heterocycles such as pyrimidine and pyrrole, which also contain nitrogen atoms in their ring structures and exhibit aromaticity .
Conclusion
Methylphosphonic acid and pyridine are compounds of significant interest in various fields of scientific research due to their unique chemical properties and potential applications. Their preparation methods, chemical reactions, scientific research applications, mechanisms of action, and comparisons with similar compounds highlight their importance and versatility in chemistry, biology, medicine, and industry.
Properties
CAS No. |
93084-44-7 |
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Molecular Formula |
C6H10NO3P |
Molecular Weight |
175.12 g/mol |
IUPAC Name |
methylphosphonic acid;pyridine |
InChI |
InChI=1S/C5H5N.CH5O3P/c1-2-4-6-5-3-1;1-5(2,3)4/h1-5H;1H3,(H2,2,3,4) |
InChI Key |
XWCOZLGZPJBWIH-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(O)O.C1=CC=NC=C1 |
Origin of Product |
United States |
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